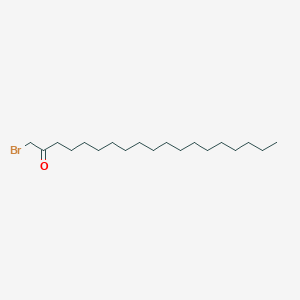

1-Bromononadecan-2-one

Description

1-Bromononadecan-2-one (C₁₉H₃₇BrO) is an aliphatic brominated ketone featuring a 19-carbon chain with a bromine atom at the first position and a ketone group at the second. This structural configuration imparts unique reactivity, making it valuable in organic synthesis, particularly for constructing surfactants or pharmaceutical intermediates. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally analogous brominated alkanes and ketones, such as 1-bromononane, 1-bromooctadecane, and 2-bromoindan-1-one .

Properties

CAS No. |

5365-79-7 |

|---|---|

Molecular Formula |

C19H37BrO |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

1-bromononadecan-2-one |

InChI |

InChI=1S/C19H37BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20/h2-18H2,1H3 |

InChI Key |

VHAUVBNSUSTZKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromononadecan-2-one can be synthesized through a multi-step process involving the bromination of nonadecan-2-one. The typical synthetic route includes:

Bromination: Nonadecan-2-one is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the first carbon position.

Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and high yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromononadecan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of nonadecan-2-one.

Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Substitution: Nonadecan-2-one.

Reduction: 2-Bromononadecan-2-ol.

Oxidation: Nonadecanoic acid.

Scientific Research Applications

1-Bromononadecan-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromononadecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential bioactivity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Brominated Alkanes

Examples :

- 1-Bromononane (C₉H₁₉Br): A short-chain bromoalkane used as a reagent in synthesizing benzodiazepine derivatives. Its lack of a ketone group limits its utility in reactions requiring nucleophilic attack at a carbonyl carbon .

- 1-Bromoundecane (C₁₁H₂₃Br): A mid-chain bromoalkane with applications in material science. Its longer chain increases hydrophobicity compared to 1-bromononane, reducing solubility in polar solvents .

- 1-Bromooctadecane (C₁₈H₃₇Br): A long-chain analog with a melting point of ~45–48°C due to stronger van der Waals forces. It is used in surfactant formulations, similar to hypothetical applications of 1-bromononadecan-2-one .

Key Differences :

| Property | This compound | 1-Bromononane | 1-Bromooctadecane |

|---|---|---|---|

| Molecular Formula | C₁₉H₃₇BrO | C₉H₁₉Br | C₁₈H₃₇Br |

| Functional Group | Bromine, Ketone | Bromine | Bromine |

| Solubility in Water | Very low | Insoluble | Insoluble |

| Reactivity | Nucleophilic addition | SN2 reactions | SN2 reactions |

The ketone group in this compound enables reactions like Grignard additions or condensations, which are inaccessible to simple bromoalkanes .

Brominated Aromatic Ketones

Example: 2-Bromoindan-1-one (C₉H₇BrO) This compound features an aromatic indane ring fused with a ketone and bromine. Its conjugated π-system enhances stability and directs electrophilic substitution to specific ring positions. In contrast, this compound’s aliphatic chain favors flexibility and surfactant-like behavior in micelle formation .

Brominated Heterocyclic Ketones

Example: 1-(5-Bromothien-2-yl)butan-1-one (C₈H₇BrOS) This compound incorporates a thiophene ring, introducing sulfur-based electronic effects. The heterocycle enhances resonance stabilization and alters solubility compared to purely aliphatic systems. This compound, lacking heteroatoms, would exhibit lower polarity and higher lipid compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.